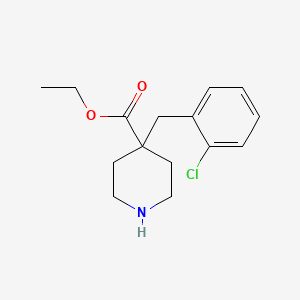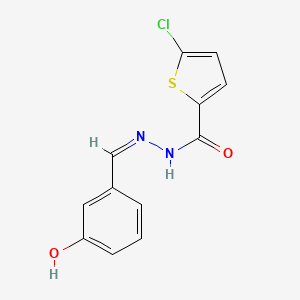![molecular formula C15H18N2O3S2 B5317985 N-{4-[(isobutylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5317985.png)
N-{4-[(isobutylamino)sulfonyl]phenyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(isobutylamino)sulfonyl]phenyl}-2-thiophenecarboxamide, commonly known as NITPC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonylureas, which are commonly used as antidiabetic drugs. However, NITPC has shown promising results in various other fields of research, such as cancer treatment, neuroprotection, and cardiovascular diseases.
作用機序
The mechanism of action of NITPC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, NITPC has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is involved in tumor growth and angiogenesis. In neuroprotection, NITPC has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. In cardiovascular diseases, NITPC has been shown to inhibit the activity of the enzyme aldose reductase, which is involved in the development of diabetic complications.
Biochemical and Physiological Effects
NITPC has been shown to have various biochemical and physiological effects in different systems. In cancer cells, NITPC has been shown to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis. In neuroprotection, NITPC has been shown to reduce oxidative stress, inflammation, and neuronal damage. In cardiovascular diseases, NITPC has been shown to improve cardiac function, reduce inflammation, and prevent diabetic complications.
実験室実験の利点と制限
The advantages of using NITPC in lab experiments include its high potency, selectivity, and low toxicity. NITPC has been shown to have a high affinity for its target enzymes and signaling pathways, which makes it a valuable tool for studying their functions. However, the limitations of using NITPC in lab experiments include its high cost, limited availability, and complex synthesis method.
将来の方向性
There are several future directions for the research on NITPC. In cancer treatment, further studies are needed to determine the efficacy of NITPC in combination with other anticancer drugs and to identify the optimal dosage and administration route. In neuroprotection, further studies are needed to determine the potential of NITPC in treating neurodegenerative diseases and to identify its target pathways and mechanisms of action. In cardiovascular diseases, further studies are needed to determine the potential of NITPC in preventing diabetic complications and to identify its target enzymes and signaling pathways.
合成法
The synthesis of NITPC involves a multi-step process that requires specialized equipment and expertise. The first step involves the condensation of 4-amino benzenesulfonamide and isobutylamine to form N-(isobutyl)-4-aminobenzenesulfonamide. This intermediate is then reacted with 2-thiophenecarboxylic acid in the presence of a coupling agent to form NITPC. The final product is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
NITPC has shown potential therapeutic applications in various fields of research. In cancer treatment, NITPC has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, NITPC has been shown to protect neurons from oxidative stress and inflammation, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular diseases, NITPC has been shown to improve cardiac function and reduce inflammation.
特性
IUPAC Name |
N-[4-(2-methylpropylsulfamoyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-11(2)10-16-22(19,20)13-7-5-12(6-8-13)17-15(18)14-4-3-9-21-14/h3-9,11,16H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKALCRMOVSSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-propyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]morpholine](/img/structure/B5317916.png)
![3-(difluoromethyl)-6-(2,4-difluorophenyl)-7-(2-pyridinylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5317927.png)
![5-methoxy-2-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]methyl}pyridin-4-ol](/img/structure/B5317937.png)
![2-{2-methoxy-4-[(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B5317942.png)
![N-(2,4-difluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5317950.png)
![N-[1-[(tert-butylamino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5317958.png)

![4-({2-[(4-chlorophenyl)thio]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5317960.png)
![6-methyl-2-(3-phenoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B5317972.png)

![4-benzyl-3-ethyl-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5317998.png)
![2-chloro-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)benzamide](/img/structure/B5318004.png)